rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis

Stereochemistry SAR Piperidine

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis (CAS 1969288-17-2), is a chiral piperidine derivative with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. It features a piperidine ring with a methyl substituent at the 4-position and a primary aminomethyl group at the 2-position, locked in a defined cis relative configuration.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B12315438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)CN
InChIInChI=1S/C7H16N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-5,8H2,1H3
InChIKeyRLOLMRDUFXPXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis: A Defined Stereochemical Building Block for Chiral Drug Synthesis


rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis (CAS 1969288-17-2), is a chiral piperidine derivative with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It features a piperidine ring with a methyl substituent at the 4-position and a primary aminomethyl group at the 2-position, locked in a defined cis relative configuration. This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry, where its stereochemistry is critical for downstream biological activity . Unlike simple achiral piperidine building blocks, its racemic cis configuration provides a structurally precise starting point for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Why Generic Piperidine Building Blocks Cannot Substitute for Rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis


The critical failure point of generic substitution lies in the defined cis stereochemistry of the 2-aminomethyl and 4-methyl groups. This relative configuration is not a trivial feature but a fundamental determinant of the three-dimensional shape of any molecule into which it is incorporated. Replacing this scaffold with the corresponding trans isomer, an unsubstituted piperidine-2-methanamine, or a 4-aminomethylpiperidine regioisomer would result in a distinct and often biologically inactive spatial arrangement. Several patents and research programs explicitly target 4-substituted piperidine derivatives with defined stereochemistry for the development of NK2 receptor antagonists and other therapeutic agents [1]. This is because the spatial orientation of the chiral centers directly influences the compound's ability to bind to its biological target. The quantitative evidence below demonstrates that even seemingly minor structural changes, such as switching from a piperidine to a piperazine ring, can lead to a dramatic loss of potency [2], underscoring the non-negotiable importance of precise stereochemical control in procurement.

Quantitative Evidence Guide for Selecting Rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis Over Common Analogs


Defined Cis Stereochemistry Directly Impacts Biological Target Engagement Compared to Trans Isomers

The differentiation between cis- and trans-2,4-disubstituted piperidines is critical for biological activity. Patent literature for 4-substituted piperidine NK2 antagonists specifically claims compounds requiring defined stereochemistry, where the relative orientation of substituents dictates receptor antagonism [1]. While direct quantitative data for this exact scaffold is not publicly available in a head-to-head format, studies on related 3,4-disubstituted piperidines show that the (-)-cis enantiomers can exhibit a completely different transporter inhibition profile (e.g., selective dopamine/norepinephrine transporter activity) compared to the (+)-trans analogues, which show a different selectivity [2]. This class-level evidence strongly supports that the cis configuration is a non-negotiable pharmacophoric requirement in many piperidine-based drug candidates.

Stereochemistry SAR Piperidine NK2 Antagonist

Superior Functional Group Arrangement for Divergent Synthesis Compared to Regioisomeric Scaffolds

The target compound has a primary amine at the 2-methanamine position and a secondary amine within the piperidine ring, offering two distinct reactive handles with different pKa values. This is in contrast to a regioisomer like 1-methylpiperidin-4-yl)methanamine, where the secondary amine is methylated, eliminating a key synthetic handle. The piperidine NH (pKa ≈ 10-11) can be selectively functionalized in the presence of the more basic primary amine (pKa ≈ 10-11 for a free alkylamine, but likely differentiated in practice) [1]. This dual functionality allows for stepwise divergent synthesis without requiring extensive protecting group strategies, which is a quantifiable advantage in synthetic efficiency. The specific arrangement (2-aminomethyl, 4-methyl) creates a unique steric and electronic environment around the piperidine nitrogen, which can influence its reactivity and the conformation of the final product.

Synthetic Utility Divergent Synthesis Piperidine

Structural Motif Proximity to High-Value Kinase Inhibitor Pharmacophores

The rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine scaffold is closely related to the core of numerous pharmacologically active compounds. Patents for amino-methylpiperidine derivatives claim their use as kinase inhibitors, directly linking this scaffold to a high-value therapeutic area [1]. The 4-methyl group provides a defined, lipophilic interaction site that is absent in the simpler 2-piperidinemethanamine scaffold (CAS 22990-77-8). While explicit Ki data for the free scaffold versus its des-methyl analog is not available, the 4-methyl group is a well-established lipophilic handle in medicinal chemistry, contributing a calculated LogP increase of approximately 0.5 units based on additive fragment contributions . This enhanced lipophilicity can translate to improved membrane permeability and target binding, a critical parameter in cell-based assays.

Kinase Inhibitor Fragment-Based Drug Discovery Aminomethylpiperidine

Best Research and Industrial Application Scenarios for Rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis


Synthesis of Stereochemically Defined NK2 Receptor Antagonist Libraries

The compound is a privileged intermediate for generating libraries of 4-substituted piperidine NK2 antagonists, as described in foundational patents [1]. The defined cis stereochemistry ensures that the resulting library members will adopt the spatial orientation required for potent receptor antagonism. Researchers can derivatize the primary amine and the piperidine nitrogen sequentially to explore structure-activity relationships (SAR) around the crucial 2- and 4-positions of the piperidine ring without the need for complex chiral separations at each step.

Divergent Synthesis of Dual-Targeting Conjugates

The presence of two chemically distinct amine functional groups allows for orthogonal functionalization. The primary aminomethyl group can be conjugated to one pharmacophore (e.g., an enzyme inhibitor head group), while the secondary piperidine nitrogen can be linked to a second moiety (e.g., a targeting ligand or a fluorophore for probe development). This specific connectivity is difficult to achieve with piperidine isomers that lack one of these reactive handles or have them in a less accessible spatial orientation .

Fragment-Based Drug Discovery (FBDD) Targeting Kinases or sEH

This scaffold serves as an advanced starting point for fragment growing and merging strategies targeting enzymes like soluble epoxide hydrolase (sEH) or various kinases, where piperidine-based amides have shown significant inhibitory activity [2]. The pre-installed 4-methyl group provides a key lipophilic anchoring point for binding to shallow hydrophobic pockets, a common feature in enzyme active sites, giving it an advantage over the unsubstituted piperidine-2-methanamine fragment.

Quote Request

Request a Quote for rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.